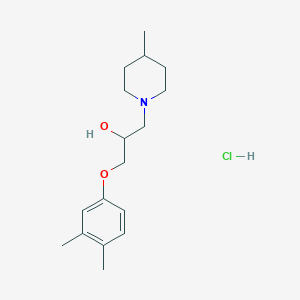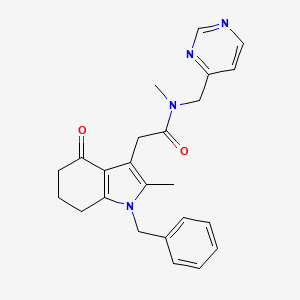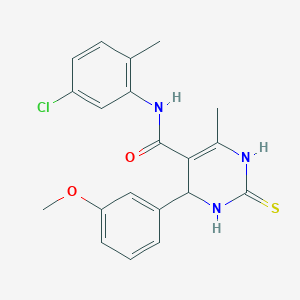![molecular formula C15H24N2O2 B4885945 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4885945.png)
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine, also known as GBR 12909, is a synthetic compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced neurotransmission. GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to increased dopamine levels and enhanced neurotransmission, which can have a positive effect on mood, motivation, and cognitive function. This compound 12909 is highly selective for the dopamine transporter and has little or no effect on other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound 12909 also increases dopamine levels in the prefrontal cortex, which is involved in cognitive function and decision-making. Additionally, this compound 12909 has been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory.
実験室実験の利点と制限
One of the main advantages of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 in lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of dopamine reuptake. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound 12909 has some limitations in lab experiments, including its relatively short half-life and the potential for toxicity at high doses.
将来の方向性
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909. One area of interest is the development of new and more selective dopamine reuptake inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 12909 as a tool for studying the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and ADHD. Finally, there is potential for the development of new therapeutic applications for this compound 12909 in other areas of medicine, such as pain management and cancer treatment.
合成法
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 can be synthesized using several methods, including the condensation of 3,4-methylenedioxyphenylacetone with N,N-dimethyl-2-aminoethanol, followed by reduction with sodium borohydride. Another method involves the reaction of 1,2-dimethoxybenzene with 2-bromoethylamine hydrobromide, followed by reduction with lithium aluminum hydride and subsequent N-alkylation with N,N-dimethyl-2-aminoethanol.
科学的研究の応用
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, as it blocks the reuptake of dopamine in the brain, which is a key neurotransmitter involved in addiction. This compound 12909 has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(8-7-16(2)3)12-13-5-6-14-15(11-13)19-10-9-18-14/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULIGNNNKUYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4885898.png)

![N-butyl-2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4885908.png)
![4-allyl-1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4885912.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
![1'-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4885922.png)

![N-(4-bromophenyl)-2-[1-ethyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4885931.png)
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)